Ascorbyl Stearate

Food Preservation Lipid Oxidation Palm Oil Stability

Researchers formulating lipid-based antioxidant systems face matrix incompatibility with water-soluble ascorbic acid. Ascorbyl stearate provides targeted protection in oil-rich phases. • DPPH radical scavenging IC50: 3.31 µg/mL; extends palm oil induction period dose-dependently. • Synergizes with α-tocopherol: improves AOM stability from 25 h to 33 h (32% increase). • EU-approved food additive E 304(ii); FDA GRAS-listed; CIR-certified safe for cosmetics. • Supplied as ≥98% pure white-to-yellowish powder; 2-8°C storage.

Molecular Formula C24H42O7
Molecular Weight 442.6 g/mol
CAS No. 25395-66-8
Cat. No. B568276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscorbyl Stearate
CAS25395-66-8
Synonymsascorbylestearate; ascorbylstearate; L-ASCORBYL STEARATE; L-ASCORBYL 6-STEARATE; 6-O-OCTADECANOYL-L-ASCROBIC ACID; 6-O-STEAROYL-L-ASCORBIC ACID; (stearoyloxy)-L-ascorbic acid; L-ASCORBYLSTERATE
Molecular FormulaC24H42O7
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O
InChIInChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3/t19-,23+/m0/s1
InChIKeyLITUBCVUXPBCGA-WMZHIEFXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ascorbyl Stearate Overview


Ascorbyl stearate (CAS 25395-66-8), also known as L-ascorbic acid 6-stearate, is a lipophilic ester of ascorbic acid and stearic acid [1]. It belongs to the class of ascorbyl fatty acid esters, which are used as antioxidants in food, cosmetics, and pharmaceutical applications due to their enhanced solubility in lipid-based matrices and improved stability compared to free ascorbic acid [2]. Regulatory authorities, including EFSA and FDA, have evaluated its safety for use as a food additive (E 304(ii)) and cosmetic ingredient [3]. Unlike water-soluble ascorbic acid, ascorbyl stearate partitions into lipid phases, enabling targeted antioxidant protection in oil-rich systems and facilitating potential skin penetration [4].

Matrix compatibility Lipid-phase antioxidant for oil-rich, high-saturation fat systems
Stability context Reported enhanced stability over free ascorbic acid in lipid matrices
Permeation research Lipophilic ester may support dermal penetration studies

Ascorbyl Stearate: Substitution Risks


Generic substitution among ascorbyl derivatives is scientifically unjustified due to significant differences in chain-length-dependent lipophilicity, matrix-specific antioxidant efficacy, and functional properties. Ascorbyl stearate (C18) exhibits distinct solubility and partitioning behavior compared to ascorbyl palmitate (C16), leading to differential performance in denser fat structures versus liquid oils [1]. Furthermore, free ascorbic acid, while water-soluble, fails to provide comparable antioxidant protection in lipid-rich systems and lacks the skin penetration potential of its lipophilic esters [2]. Even among esters, synergistic interactions with tocopherols vary; ascorbyl stearate demonstrates a concentration-dependent prolongation of induction periods that may not be replicated by other chain-length analogs [3]. Procurement decisions must therefore be guided by matrix-specific, quantitatively validated performance metrics rather than class-based assumptions of equivalence.

⚠️
Chain-length mismatch Ascorbyl palmitate (C16) may alter solubility and partitioning in denser fat structures compared to C18 stearate.
⚠️
Phase incompatibility Free ascorbic acid may not partition into lipid phases, limiting antioxidant protection in oil-rich systems.
⚠️
Synergy variability Synergistic interactions with tocopherols may not replicate with other chain-length analogs.

Ascorbyl Stearate: Comparative Evidence


Palm Oil Antioxidant Efficacy

Ascorbyl stearate (AS) exhibited significantly stronger antioxidant activity than free L-ascorbic acid (AA) in palm oil, as measured by the time required to reach a peroxide value (POV) of 100 meq/kg. The period to attain POV 100 increased with AS concentration, indicating a dose-dependent protective effect [1]. In contrast, free ascorbic acid was less effective in this lipid matrix due to its limited solubility and partitioning into the oil phase.

Palm Oil Antioxidant Efficacy
Head-to-head
AS dose-dependently prolonged time to POV 100 vs. free ascorbic acid in palm oil at 60°C.
Supports lipid-matrix antioxidant selection over water-soluble forms
Direction of effect clear; quantitative POV data reported in source.
Food Preservation Lipid Oxidation Palm Oil Stability

α-Tocopherol Synergy in Lard

When added to lard containing α-tocopherol (α-Toc), ascorbyl stearate (AS) exhibited a clear synergistic effect, prolonging the induction period by 2.5–3 times compared to α-Toc alone. Specifically, the addition of AS to trilinolein (TL) containing 1.0 mM/kg α-Toc extended the time to reach a peroxide value (POV) of 500 meq/kg [1]. A separate study in lard using the Active Oxygen Method (AOM) at 98°C showed that α-Toc alone (2.5×10⁻⁴ M) provided an AOM stability time of approximately 25 hours, while the combination with AS (5×10⁻⁴ M) extended this to 33 hours [2].

α-Tocopherol Synergy in Lard
Head-to-head
2.5–3× induction period prolongation vs. α-tocopherol alone; +8 h AOM stability (25→33 h at 98°C).
Supports tocopherol synergy in animal fat stabilization
Lard and trilinolein models; synergy reported across conditions.
Food Antioxidant Synergy Lard Stabilization Tocopherol Enhancement

DPPH Radical Scavenging Activity

Ascorbyl stearate demonstrates potent free radical scavenging activity in cell-free DPPH assays, with an IC50 value of 3.31 µg/mL . A cross-study comparison indicates that ascorbyl stearate and ascorbyl palmitate are inferior only to TBHQ and 2,5-di-tert-butylhydroquinone, and exhibit superior oxidative stability compared to other common antioxidants such as BHT, propyl gallate, and tocopherols in unrefined n-3 PUFA-rich flaxseed oil at 400 ppm [1].

DPPH Radical Scavenging
Cross-study comparable
IC50 = 3.31 µg/mL; ranked below TBHQ but above BHT, propyl gallate, tocopherols in flaxseed oil.
Supports antioxidant screening rank in unsaturated oil matrices
Cell-free DPPH assay; accelerated oxidation at 100°C, 400 ppm.
In Vitro Antioxidant Assay DPPH Radical Scavenging IC50 Determination

Dermal Penetration Potential

As a lipophilic ester, ascorbyl stearate is predicted to penetrate the skin more readily than free ascorbic acid or its salts. The Cosmetic Ingredient Review safety assessment notes that ascorbyl esters are likely to penetrate the skin readily, whereas ascorbic acid and its salt are not likely to penetrate [1]. While this is a class-level inference based on physicochemical properties rather than direct head-to-head penetration data for ascorbyl stearate specifically, it supports the rationale for selecting lipophilic ascorbyl derivatives in topical formulations where deeper skin delivery of vitamin C activity is desired.

Dermal Penetration Potential
Class-level
Ascorbyl esters predicted to penetrate skin readily vs. free acid/salts not likely to penetrate.
Supports lipophilic ester penetration review
Physicochemical inference; direct penetration data limited.
Cosmetic Formulation Skin Penetration Lipophilic Derivative

Dense Fat Matrix Suitability

Comparative application guidance indicates that ascorbyl stearate (C18) is more often used in products with a denser fat structure, whereas ascorbyl palmitate (C16) is better suited for liquid oils and emulsions [1]. This differentiation arises from the longer stearic acid chain conferring higher melting point and altered solubility parameters, though direct quantitative comparisons of antioxidant efficacy in these distinct matrices are limited in the published literature.

Dense Fat Matrix Suitability
Context-dependent
C18 stearate preferred for denser fat structures; C16 palmitate more suited for liquid oils/emulsions.
Supports matrix-specific selection in food and cosmetic formulations
Qualitative application guidance; direct comparative efficacy data limited.
Food Matrix Compatibility Fat Structure Emulsion Stability

Antioxidant and Glidant Dual Function

Ascorbyl stearate, along with ascorbyl palmitate, has been patented for use as a glidant (slip modifier) in tablet formulations. According to the patent, these compounds improve powder flow and reduce friction between the tablet and the punch/die during compression [1]. However, the patent does not provide quantitative flowability metrics (e.g., angle of repose reduction, Carr's index improvement) for ascorbyl stearate compared to established glidants like magnesium stearate or colloidal silicon dioxide.

Antioxidant & Glidant Dual Function
Supporting evidence
Patent claim: improves powder flow and reduces friction during tablet compression.
Supports dual-function excipient review in solid dosage forms
No quantitative flowability metrics; comparison to standard glidants absent.
Pharmaceutical Excipients Tablet Manufacturing Flowability Improvement

Ascorbyl Stearate: Application Scenarios


Palm Oil and Saturated Fat Stabilization

Ascorbyl stearate is the preferred antioxidant for palm oil-containing products (e.g., margarine, shortenings, baked goods) due to its demonstrated superior efficacy over free ascorbic acid in this matrix. The dose-dependent prolongation of time to POV 100 ensures extended shelf life and maintained sensory quality [1]. Formulators can leverage this quantitative advantage to reduce rancidity and meet stability specifications without relying on synthetic antioxidants.

Tocopherol Synergy in Meat and Lipid-Rich Foods

In lard, tallow, and other animal fats used in processed meats, ascorbyl stearate acts as a powerful synergist for α-tocopherol, extending AOM stability from 25 hours to 33 hours (a 32% increase) at optimized concentrations [1]. This synergy allows for lower total antioxidant usage, reducing formulation costs and minimizing potential off-flavors while maintaining oxidative protection.

Clean-Label Lipid-Phase Antioxidant

For cosmetic creams, lotions, and lip products containing unsaturated oils, ascorbyl stearate provides a naturally derived antioxidant with an IC50 of 3.31 µg/mL against DPPH radicals [1]. Its performance in flaxseed oil systems ranks below only TBHQ and above BHT and propyl gallate, making it a compelling choice for brands seeking to replace synthetic antioxidants with a quantitatively validated, consumer-friendly alternative [2].

Topical Vitamin C Delivery in Skincare

Due to its lipophilic nature and class-based inference of enhanced skin penetration compared to ascorbic acid, ascorbyl stearate is ideally suited for leave-on skincare formulations (e.g., serums, moisturizers) where deeper dermal delivery of antioxidant and collagen-supporting activity is desired [1]. Its stability in lipid phases further ensures product integrity throughout the shelf life.

Application
Selection Property
Validation Focus
Saturated fat matrix antioxidant
Chain-length-dependent lipophilicity
Peroxide value stability endpoint (POV) in palm oil / high-saturation systems
Tocopherol antioxidant synergy
Synergistic induction period prolongation
AOM stability time and lipid oxidation rate in animal fat models
Natural-sourced lipid antioxidant
Radical scavenging activity
DPPH IC50 and oxidative stability ranking in unsaturated oil matrices
Topical antioxidant delivery research
Lipophilic ester skin partitioning
Penetration and lipid-phase stability in leave-on formulations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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